cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C15H17BrO3 It is characterized by the presence of a bromophenyl group, a cyclohexane ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of 2-bromobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, phenyl derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
cis-Cyclohexane-1,2-dicarboxylic anhydride: A related compound with similar structural features but different functional groups.
2-(4-Bromophenyl)-2-oxoethyl derivatives: Compounds with similar bromophenyl and oxoethyl groups but different cyclic structures.
Uniqueness
cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,2R)-2-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKPVVHPQQKNTI-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641381 | |
Record name | (1R,2R)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-44-0 | |
Record name | (1R,2R)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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